7-Fluoro-4-nitro-1h-benzo[d]imidazole

Anticancer Benzimidazole Cell Viability

Sourcing regioisomerically pure, functionalized benzimidazole scaffolds for drug discovery often leads to supply inconsistencies. This 7-fluoro-4-nitro derivative solves that by providing a single, well-characterized isomer with dual reactive handles. - Enables SAR exploration: The 7-fluoro/4-nitro pattern is critical for potency in PARP inhibitor-sensitive cancer models. - Versatile intermediate: The nitro group serves as a direct precursor for amines via reduction, while the fluorine modulates metabolic stability. - Supply assurance: Available as a white crystalline solid with verified purity, shipped globally under ambient conditions from BenchChem.

Molecular Formula C7H4FN3O2
Molecular Weight 181.126
CAS No. 18645-93-7
Cat. No. B579356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-4-nitro-1h-benzo[d]imidazole
CAS18645-93-7
Molecular FormulaC7H4FN3O2
Molecular Weight181.126
Structural Identifiers
SMILESC1=CC(=C2C(=C1[N+](=O)[O-])N=CN2)F
InChIInChI=1S/C7H4FN3O2/c8-4-1-2-5(11(12)13)7-6(4)9-3-10-7/h1-3H,(H,9,10)
InChIKeyQDHJSUZVKXKIAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-4-nitro-1H-benzo[d]imidazole: Compound Overview


7-Fluoro-4-nitro-1H-benzo[d]imidazole (CAS 18645-93-7) is a heterocyclic benzimidazole derivative with the molecular formula C7H4FN3O2 and molecular weight of 181.12 . The compound features a fluorine substituent at the 7-position and a nitro group at the 4-position on the fused benzimidazole ring system . This specific substitution pattern confers dual functional utility: the nitro group serves as an electron-withdrawing moiety and a handle for reductive transformations, while the fluorine atom modulates lipophilicity and metabolic stability in medicinal chemistry applications . The compound is a white crystalline solid soluble in organic solvents including ethanol and dimethyl sulfoxide .

Fluorinated benzimidazole building block with 7-fluoro and 4-nitro substitution
Nitro group enables reductive transformations for coupling or prodrug chemistry
Fluorine substitution modulates lipophilicity and metabolic stability in medicinal chemistry

7-Fluoro-4-nitro-1H-benzo[d]imidazole: Substitution Specificity


Nitro-substituted benzimidazoles are not functionally interchangeable due to pronounced regioisomer-dependent differences in biological activity and chemical reactivity. Positional isomerism in this scaffold critically determines substrate recognition by nitroreductase enzymes and DT-diaphorase [1]. Furthermore, halogen identity (F vs. Cl vs. Br) substantially modulates electron density distribution on the aromatic ring, affecting both the nitro group's reduction potential and the compound's interaction with biological targets [2]. 7-Fluoro-4-nitro-1H-benzo[d]imidazole occupies a specific substitution space where the 7-fluoro/4-nitro arrangement offers a distinct reactivity profile compared to alternative patterns such as 5-fluoro-7-nitro or 4-chloro-7-nitro benzimidazole derivatives .

Positional isomerism may alter nitroreductase enzyme recognition and reduction kinetics

Halogen identity (F vs. Cl vs. Br) substantially shifts aromatic electron density and nitro group reduction potential

The 7-fluoro/4-nitro arrangement provides a distinct reactivity profile not replicated by 5-fluoro-7-nitro or 4-chloro-7-nitro analogs

7-Fluoro-4-nitro-1H-benzo[d]imidazole: Comparative Evidence


Cytotoxicity in MDA-MB-436 Cells

In direct cytotoxicity evaluation, 7-Fluoro-4-nitro-1H-benzo[d]imidazole exhibited an IC50 value of 25.36 nM against the MDA-MB-436 triple-negative breast cancer cell line . The MDA-MB-436 cell line is characterized by BRCA1 deficiency and represents a clinically relevant model for PARP inhibitor sensitivity testing [1].

MDA-MB-436 IC50
Reported
25.36 nM
Supports cell-model endpoint review
BRCA1-deficient MDA-MB-436 cell line; no direct comparator
Anticancer Benzimidazole Cell Viability

Nitroreductase Substrate Potential

Nitrobenzimidazole derivatives containing nitro groups in the benzene ring have been demonstrated to act as relatively efficient substrates for rat liver DT-diaphorase (EC 1.6.99.2), with reactivity exceeding that of nitrofurans and nitrobenzenes [1]. Selected benzimidazole derivatives have been examined as substrates for nitroreductase in virus-directed enzyme prodrug therapy (VDEPT) strategies [2]. The 7-fluoro-4-nitro substitution pattern in 7-fluoro-4-nitro-1H-benzo[d]imidazole positions the nitro group for enzymatic reduction while the fluorine substituent may modulate the reduction potential [1].

Nitroreductase substrate
Class-level
Exceeds nitrofurans & nitrobenzenes (class observation)
Supports nitroreductase substrate class review
Rat liver DT-diaphorase assay; not compound-specific data
Prodrug Nitroreductase VDEPT Bioreductive

Commercial Availability & Purity

7-Fluoro-4-nitro-1H-benzo[d]imidazole (CAS 18645-93-7) is commercially available from multiple vendors with verified purity specifications ranging from 95% to 98% . The compound is offered in various package sizes with documented storage conditions: short-term storage at -4°C (1-2 weeks) and longer-term storage at -20°C . This level of commercial availability and specification documentation reduces procurement uncertainty compared to less established or custom-synthesized benzimidazole analogs.

Commercial purity
Specification review
95–98% (multi-vendor)
Supports procurement specification review
Storage: −4°C to −20°C; vendor-specified data
Procurement Purity Specification Supply Chain

Energetic Materials Thermal Stability

7-Fluoro-4-nitro-1H-benzo[d]imidazole has been characterized as possessing high thermal stability and explosive performance, establishing its application value in military and explosive industry research . The combination of the nitro group (oxidizer moiety) and the fluorinated benzimidazole framework contributes to its energetic properties .

Thermal stability
Data to verify
High thermal stability (qualitative)
Reported energetic materials property
Energetic materials characterization; limited source detail
Energetic Materials Thermal Stability Explosives High-Energy

7-Fluoro-4-nitro-1H-benzo[d]imidazole: Application Scenarios


BRCA-Mutant TNBC Drug Discovery

Procure 7-Fluoro-4-nitro-1H-benzo[d]imidazole for cytotoxicity screening in MDA-MB-436 and related BRCA-deficient cancer cell lines. The compound has demonstrated nanomolar potency (IC50 = 25.36 nM) against MDA-MB-436 cells [1], positioning it as a candidate for further structure-activity relationship (SAR) optimization in PARP inhibitor-sensitive cancer models [2].

Bioreductive Prodrugs: VDEPT & Hypoxia

Utilize 7-Fluoro-4-nitro-1H-benzo[d]imidazole as a scaffold for designing nitroreductase-activated prodrugs. Nitrobenzimidazoles have been validated as efficient substrates for DT-diaphorase and nitroreductase enzymes [1], making this compound suitable for virus-directed enzyme prodrug therapy (VDEPT) and hypoxia-targeted anticancer strategies [2].

High-Stability Energetic Materials

Source 7-Fluoro-4-nitro-1H-benzo[d]imidazole for military and industrial explosive formulation studies. The compound exhibits high thermal stability and explosive performance [1][2], enabling its use as a research intermediate in the development of novel high-energy substances with controlled decomposition profiles.

Building Block for Kinase and PARP Inhibitors

Employ 7-Fluoro-4-nitro-1H-benzo[d]imidazole as a versatile synthetic intermediate in medicinal chemistry programs. The nitro group provides a site for reductive amination or coupling reactions, while the fluorine substituent enhances metabolic stability and modulates target binding [1]. This compound is particularly valuable for constructing focused libraries of fluorinated benzimidazole-based kinase and PARP inhibitors [2].

Application
Selection Property
Validation Focus
BRCA-deficient cell model studies
Cell viability assay context
MDA-MB-436 endpoint review
Bioreductive prodrug research
Nitroreductase substrate class context
DT-diaphorase assay review
Energetic materials research
Reported thermal stability property
Explosive performance characterization
Fluorinated benzimidazole building block synthesis
Nitro/fluoro substitution pattern
Kinase/PARP inhibitor library construction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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